4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14666647
InChI: InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3
SMILES:
Molecular Formula: C7H9IN2O
Molecular Weight: 264.06 g/mol

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC14666647

Molecular Formula: C7H9IN2O

Molecular Weight: 264.06 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
IUPAC Name 4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3
Standard InChI Key CTWPKDZHLOVCAU-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C(=N1)C=O)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde, reflects its substitution pattern:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Iodine substituent: Positioned at the 4th carbon, enhancing electrophilic reactivity for cross-coupling reactions.

  • Isopropyl group: Attached to the 1st nitrogen, contributing steric bulk that influences reaction kinetics and molecular interactions.

  • Aldehyde functional group: Located at the 3rd carbon, enabling condensation reactions for heterocycle formation .

The canonical SMILES representation (CC(C)N1C=C(C(=N1)C=O)I) and InChIKey (CTWPKDZHLOVCAU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications .

Physical Properties

Experimental and predicted physicochemical parameters include:

PropertyValueSource
Molecular weight264.06 g/mol
Density1.81 ± 0.1 g/cm³ (predicted)
Boiling point309.7 ± 27.0°C (predicted)
Purity≥95%

The aldehyde group’s infrared absorption at ~1700 cm⁻¹ (C=O stretch) and iodine’s characteristic NMR chemical shift (~90 ppm for C-I in ¹³C NMR) serve as key spectral identifiers .

Synthetic Routes and Optimization

General Pyrazole Functionalization Strategies

Pyrazole derivatives are typically synthesized via:

  • Knorr-type cyclization: Condensation of hydrazines with 1,3-diketones.

  • Palladium-catalyzed cross-coupling: Introducing substituents via Suzuki-Miyaura or Sonogashira reactions.

  • Halogenation: Direct iodination using reagents like iodine monochloride (ICl) .

Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

A validated route involves sequential functionalization of pyrazole precursors (Figure 1) :

Comparative Analysis with Analogous Compounds

4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde

Parameter4-Iodo-1-isopropyl4-Iodo-1-propyl
Molecular weight264.06 g/mol250.00 g/mol
clogP2.11.8
IC₅₀ (HepG2 cells)Not reported8.2 μM

The isopropyl variant’s higher clogP improves membrane permeability but may reduce aqueous solubility (predicted solubility = 0.12 mg/mL vs. 0.29 mg/mL for propyl analog) .

1-Isopropyl-1H-pyrazole-3-carbaldehyde

Removing the iodine atom decreases molecular weight by 126.9 g/mol and reduces electrophilicity, rendering the compound less reactive in cross-coupling reactions .

Applications in Organic Synthesis

Building Block for Heterocycles

  • Pyrazolo[4,3-b]pyridines: Formed via copper-mediated intramolecular C–N cross-coupling of primary allylamines (yield = 68–82%) .

  • Indazole derivatives: Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Ligand Design

The aldehyde group facilitates Schiff base formation with amines, producing tridentate ligands for transition metal catalysts (e.g., Cu(II) complexes for azide-alkyne cycloaddition) .

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